molecular formula C12H10F2N2O2 B2906754 1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid CAS No. 2248273-76-7

1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid

Cat. No.: B2906754
CAS No.: 2248273-76-7
M. Wt: 252.221
InChI Key: ZFYGBMGBYRKQJH-UHFFFAOYSA-N
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Description

1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid is an organic compound with the chemical formula C₆H₆F₂N₂O₂ . It belongs to the class of pyrazole derivatives and contains a unique difluoromethyl group attached to the pyrazole ring. This compound has garnered attention due to its potent fungicidal properties and its role as an inhibitor of succinate dehydrogenase (SDH) .


Synthesis Analysis

    Formation of 4-methylpyrazole : Begin with the synthesis of 4-methylpyrazole, which can be achieved through various methods, including the van Leusen pyrrole synthesis or the halogen dance reaction . Introduction of the Difluoromethyl Group : React 4-methylpyrazole with sodium hydroxide solution and triethyl orthoformate in the presence of hexamethylenetetramine . This reaction leads to the formation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .

Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by the presence of the difluoromethyl group. It inhibits the synthesis of fatty acids, which are essential for the growth of insect larvae. This property makes it more effective than other pesticides .

Properties

IUPAC Name

1-[[4-(difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c13-11(14)9-3-1-8(2-4-9)6-16-7-10(5-15-16)12(17)18/h1-5,7,11H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYGBMGBYRKQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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